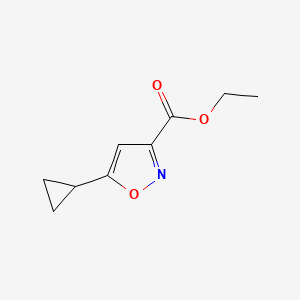

Ethyl 5-cyclopropylisoxazole-3-carboxylate

Description

BenchChem offers high-quality Ethyl 5-cyclopropylisoxazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-cyclopropylisoxazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKHEATVFWAIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716930 | |

| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21080-81-9 | |

| Record name | 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21080-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isoxazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents. The unique combination of the cyclopropyl group at the 5-position and the ethyl carboxylate at the 3-position imparts specific physicochemical properties that are attractive for the development of novel therapeutic candidates. This guide provides a comprehensive overview of the most pertinent and efficient synthesis of this target molecule, focusing on the underlying chemical principles, detailed experimental protocols, and expected characterization data. As a senior application scientist, this document is structured to provide not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy, ensuring both reproducibility and a deeper understanding of the process.

Strategic Approach to Synthesis: The [3+2] Cycloaddition Pathway

The core of the most logical and widely applicable method for the synthesis of 3,5-disubstituted isoxazoles is the [3+2] dipolar cycloaddition reaction, also known as the Huisgen cycloaddition.[1][2] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring.[1] For the synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate, this translates to the reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).

The retrosynthetic analysis of the target molecule reveals two potential disconnection approaches based on the [3+2] cycloaddition:

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of Ethyl 5-cyclopropylisoxazole-3-carboxylate.

While both routes are theoretically plausible, the reaction of ethoxycarbonylformonitrile oxide with cyclopropylacetylene is generally preferred due to the commercial availability and stability of the precursors. Ethoxycarbonylformonitrile oxide can be readily generated in situ from its stable precursor, ethyl 2-chloro-2-(hydroxyimino)acetate.

Synthesis of Precursors

A robust synthesis of the final product relies on the efficient preparation of its key precursors.

I. Synthesis of Cyclopropylacetylene (Dipolarophile)

Cyclopropylacetylene is a readily available terminal alkyne. For researchers opting to synthesize it in-house, a common method involves the dehydrohalogenation of a suitable dihalide precursor. A well-established route starts from cyclopropanecarboxaldehyde.[3]

Reaction Scheme:

Caption: Synthetic route to Cyclopropylacetylene.

II. Synthesis of Ethyl 2-chloro-2-(hydroxyimino)acetate (Nitrile Oxide Precursor)

This precursor is commercially available but can also be synthesized from glycine ethyl ester hydrochloride.[4] The synthesis involves a diazotization reaction followed by chlorination.

Reaction Scheme:

Caption: Synthesis of the nitrile oxide precursor.

The Core Synthesis: [3+2] Cycloaddition

The pivotal step in this synthesis is the regioselective 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide, generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate, with cyclopropylacetylene. The reaction is typically carried out in the presence of a mild base to facilitate the elimination of HCl from the hydroximoyl chloride, thus forming the reactive nitrile oxide intermediate.

Reaction Workflow:

Caption: Overall workflow for the synthesis of the target molecule.

Detailed Experimental Protocol

Materials and Reagents:

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | C₄H₆ClNO₃ | 151.55 |

| Cyclopropylacetylene | 6678-43-9 | C₅H₆ | 66.10 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 |

| Ethyl acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Saturated aq. Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 |

| Brine | 7647-14-5 | NaCl | 58.44 |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 |

Procedure:

-

To a stirred solution of ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylacetylene (1.2 eq.).

-

Slowly add triethylamine (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford Ethyl 5-cyclopropylisoxazole-3-carboxylate as a pale yellow to colorless liquid.[5]

Causality and Scientific Integrity

-

Choice of Base: Triethylamine is a suitable organic base for the in situ generation of the nitrile oxide. It is strong enough to dehydrochlorinate the hydroximoyl chloride precursor but generally not so strong as to cause significant side reactions.

-

Stoichiometry: A slight excess of the alkyne is used to ensure complete consumption of the nitrile oxide precursor. An excess of the base is used to drive the elimination reaction to completion and to neutralize the HCl formed.

-

Solvent: Anhydrous THF is an excellent solvent for this reaction as it is inert to the reaction conditions and effectively solubilizes the reactants.

-

Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the nitrile oxide formation and the subsequent cycloaddition, minimizing the formation of byproducts.

-

Regioselectivity: The reaction between an unsymmetrical alkyne and a nitrile oxide can potentially yield two regioisomers. However, in the case of terminal alkynes, the cycloaddition is highly regioselective, leading predominantly to the 3,5-disubstituted isoxazole. This is governed by both steric and electronic factors, as predicted by Frontier Molecular Orbital (FMO) theory.[6]

Characterization of Ethyl 5-cyclopropylisoxazole-3-carboxylate

Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | Pale yellow to colorless liquid |

| Boiling Point (est.) | 299.8 ± 28.0 °C at 760 Torr |

| Density (est.) | 1.225 ± 0.06 g/cm³ at 20 °C |

(Data obtained from commercial supplier information)[5]

Expected Spectroscopic Data:

Based on the analysis of structurally similar compounds, the following spectroscopic data are anticipated for Ethyl 5-cyclopropylisoxazole-3-carboxylate:[4][7]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 6.4-6.6 (s, 1H, isoxazole C4-H)

-

δ 4.3-4.5 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.1-2.3 (m, 1H, cyclopropyl C1-H)

-

δ 1.3-1.5 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

δ 1.1-1.3 (m, 2H, cyclopropyl CH₂)

-

δ 0.9-1.1 (m, 2H, cyclopropyl CH₂)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~175 (C=O, ester)

-

δ ~161 (isoxazole C5)

-

δ ~158 (isoxazole C3)

-

δ ~100 (isoxazole C4)

-

δ ~62 (-OCH₂CH₃)

-

δ ~14 (-OCH₂CH₃)

-

δ ~9 (cyclopropyl CH₂)

-

δ ~8 (cyclopropyl CH)

-

-

Infrared (IR, neat):

-

~2980 cm⁻¹ (C-H stretch, aliphatic)

-

~1730 cm⁻¹ (C=O stretch, ester)

-

~1590 cm⁻¹ (C=N stretch, isoxazole)

-

~1450, 1370 cm⁻¹ (C-H bend)

-

~1250, 1100 cm⁻¹ (C-O stretch)

-

-

Mass Spectrometry (EI):

-

m/z (relative intensity): 181 [M]⁺, 152, 136, 110, 69

-

Conclusion

The synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate is most effectively achieved through a [3+2] cycloaddition reaction between ethoxycarbonylformonitrile oxide (generated in situ) and cyclopropylacetylene. This method is robust, regioselective, and proceeds under mild conditions. The detailed protocol and characterization data provided in this guide offer a comprehensive resource for researchers in the field, enabling the reliable synthesis and verification of this valuable heterocyclic building block for applications in drug discovery and development.

References

-

Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. National Institutes of Health. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 5-cyclopropylisoxazole-3-carboxylate. Retrieved from [Link]

-

Wikipedia. (2023). 1,3-Dipolar cycloaddition. Retrieved from [Link]

-

Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry, 24(20), 4787-4790. Retrieved from [Link]

-

Heaney, F. (2012). 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. ChemTube3D. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), m1762. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]

-

Beilstein Journals. (2017). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

-

Singh, P. P., & Kumar, A. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 7(1), 1-25. Retrieved from [Link]

- Google Patents. (2000). Process for the preparation of cyclopropylacetylene.

-

University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Maynooth University. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL. Retrieved from [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. ETHYL ISOXAZOLE-3-CARBOXYLATE(3209-70-9) 1H NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 5-cyclopropylisoxazole-3-carboxylate: Properties, Reactivity, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the bedrock of countless therapeutic agents. Among these, the isoxazole ring system stands out for its unique electronic properties, metabolic stability, and versatile synthetic handles. This guide focuses on a particularly valuable derivative: Ethyl 5-cyclopropylisoxazole-3-carboxylate . The incorporation of a cyclopropyl moiety—a well-regarded bioisostere for larger, more metabolically labile groups—further enhances its appeal as a building block for novel chemical entities (NCEs).

This document serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior, offering field-proven insights into its synthesis, reactivity, and potential applications. The protocols and data presented herein are designed to be self-validating, providing a trustworthy foundation for laboratory work.

Core Chemical Identity and Physicochemical Properties

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a pale yellow, colorless liquid at room temperature. Its core structure consists of a five-membered isoxazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a cyclopropyl group. This combination of functional groups dictates its solubility, stability, and reactivity profile.

| Property | Value | Source(s) |

| Chemical Name | Ethyl 5-cyclopropylisoxazole-3-carboxylate | [1] |

| CAS Number | 21080-81-9 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1][3] |

| Appearance | Pale yellow colorless liquid | [1] |

| Predicted Boiling Point | 299.8 ± 28.0 °C at 760 Torr | [1] |

| Predicted Density | 1.225 ± 0.06 g/cm³ at 20 °C | [1] |

| Storage Condition | Sealed in dry, room temperature (20 to 22 °C) | [1] |

Chemical Structure:

Synthesis and Spectroscopic Characterization

The synthesis of 3,5-disubstituted isoxazoles is a well-established field of organic chemistry, often relying on 1,3-dipolar cycloaddition reactions. A common and efficient pathway involves the reaction of an alkyne with a nitrile oxide, which is typically generated in situ.

General Synthetic Pathway

The construction of the Ethyl 5-cyclopropylisoxazole-3-carboxylate scaffold can be achieved through the cycloaddition of cyclopropyl acetylene with a nitrile oxide precursor derived from ethyl glyoxylate oxime or a related species. An alternative modern approach involves the NaOH-catalyzed cycloaddition-condensation of ethyl nitroacetate with an appropriate alkyne, a method noted for its efficiency and compatibility with aqueous media.[4]

Caption: General workflow for the synthesis of the target isoxazole.

Spectroscopic Profile

While specific spectra are proprietary, the structural features of Ethyl 5-cyclopropylisoxazole-3-carboxylate give rise to a predictable spectroscopic signature essential for its characterization.

-

¹H NMR: The spectrum would feature a characteristic triplet and quartet for the ethyl ester protons (-CH₂CH₃). The protons of the cyclopropyl ring would appear as complex multiplets in the upfield region. A singlet corresponding to the C4-proton on the isoxazole ring would also be present.

-

¹³C NMR: Key signals would include the carbonyl carbon of the ester group (~160-170 ppm), carbons of the isoxazole ring, and distinct signals for the ethyl and cyclopropyl carbons.

-

Infrared (IR) Spectroscopy: The spectrum would be dominated by a strong absorption band for the ester carbonyl (C=O) stretch (typically ~1720-1740 cm⁻¹), along with C-O and C=N stretches characteristic of the isoxazole ring.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a prominent molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to its molecular weight of 181.19 g/mol .

Chemical Reactivity and Mechanistic Insights

The reactivity of Ethyl 5-cyclopropylisoxazole-3-carboxylate is governed by its two primary functional groups: the ethyl ester and the isoxazole ring. Understanding these functionalities is key to its use as a synthetic intermediate.

Ester Group Transformations

The ethyl ester is a versatile handle for derivatization.

-

Hydrolysis: Under basic conditions (e.g., NaOH, LiOH), the ester can be readily hydrolyzed to its corresponding carboxylic acid, 5-Cyclopropylisoxazole-3-carboxylic acid (CAS 110256-15-0).[5] This acid is a crucial intermediate for forming amide bonds, a common step in linking the scaffold to other pharmacophores.[5]

-

Amidation: The ester can be directly converted to an amide through aminolysis, or more commonly, via the activated carboxylic acid intermediate. These isoxazole-carboxamides are a prominent class of compounds with documented biological activities.[6][7]

Isoxazole Ring Opening

A cornerstone of isoxazole chemistry is the reductive cleavage of the weak N-O bond.

-

Hydrogenolysis: Catalytic hydrogenation (e.g., using Pd/C) can open the isoxazole ring to yield a β-enamino-ketoester.[4] This transformation is a powerful tool for converting the heterocyclic scaffold into a linear, highly functionalized intermediate, thereby expanding its synthetic utility. The reaction proceeds via initial reduction of the N-O bond, followed by tautomerization.[4]

Caption: Key chemical transformations of the parent molecule.

Applications in Research and Development

The isoxazole-3-carboxylate scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its derivatives have been investigated for a range of therapeutic applications.

-

Antimycobacterial Agents: Isoxazole-3-carboxylate-based compounds have been successfully developed as potent agents against Mycobacterium tuberculosis (Mtb). A recent study detailed a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, with one derivative showing an impressive Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against H₃₇Rv strains and equipotent activity against drug-resistant Mtb.[8] This highlights the scaffold's potential in combating infectious diseases.

-

Agricultural Chemistry: Beyond pharmaceuticals, isoxazole derivatives are prominent in agricultural science. Various isoxazole-amides have been synthesized and evaluated for their fungicidal and herbicidal properties, demonstrating significant inhibition against common plant pathogens and weeds.[6][9] The 5-cyclopropylisoxazole-4-carboxylic acid framework, a constitutional isomer of the title compound's acid, serves as a versatile scaffold for designing selective herbicides.[9]

-

General Synthetic Utility: As a stable yet reactive intermediate, it serves as a foundational building block for creating more complex molecules. Its ability to undergo predictable transformations allows for its incorporation into diverse molecular architectures for applications ranging from materials science to drug discovery.[10]

Experimental Protocol: Saponification to 5-Cyclopropylisoxazole-3-carboxylic acid

This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a common and critical follow-up reaction for further derivatization.

Objective: To synthesize 5-Cyclopropylisoxazole-3-carboxylic acid from Ethyl 5-cyclopropylisoxazole-3-carboxylate via base-catalyzed hydrolysis.

Materials:

-

Ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 5-cyclopropylisoxazole-3-carboxylate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

-

Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

-

Work-up (Quenching): Once the reaction is complete, concentrate the mixture in vacuo to remove the organic solvent.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly acidify to pH ~2-3 by adding 1 M HCl. A white precipitate of the carboxylic acid product should form.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-Cyclopropylisoxazole-3-carboxylic acid. The product, which is a solid with a reported melting point of 96-100 °C, can be further purified by recrystallization if necessary.[11][12]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling Ethyl 5-cyclopropylisoxazole-3-carboxylate and its derivatives.

-

Hazard Classification: The compound is classified as a warning, with the hazard statement H302: Harmful if swallowed.[1] The related carboxylic acid also carries this classification.

-

Precautionary Measures:

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

Wash hands and any exposed skin thoroughly after handling.[13]

-

Use only in a well-ventilated area and avoid breathing vapors or mist.[13][14]

-

-

Storage and Incompatibilities:

-

Intended Use: This product is intended for research and development laboratory purposes only. It is not for use in pharmaceuticals, food additives, or for in-home or animal use.[1][14]

References

-

Hoffman Fine Chemicals. CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate. [Link]

-

PubChem. Ethyl 5-cyclopropyloxazole-2-carboxylate | C9H11NO3. [Link]

-

MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Link]

-

ChemSynthesis. ethyl 5-hexyl-3-isoxazolecarboxylate. [Link]

-

PubChem. Ethyl 1-cyclopropyl-6,7,8-trifluoro-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate. [Link]

-

Alkali Scientific. 5-Cyclopropylisoxazole-3-carboxylic acid, 1 X 5 g. [Link]

-

Alkali Scientific. 5-Cyclopropylisoxazole-3-carboxylic acid, 1 X 1 g. [Link]

-

Chongqing Chemdad Co. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACID. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. [Link]

-

ResearchGate. Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. [Link]

Sources

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Ethyl 5-cyclopropylisoxazole-3-carboxylate | 21080-81-9 [sigmaaldrich.com]

- 3. Ethyl 5-cyclopropyloxazole-2-carboxylate | C9H11NO3 | CID 97627622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5-Cyclopropylisoxazole-4-carboxylic acid (124845-04-1) for sale [vulcanchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. alkalisci.com [alkalisci.com]

- 12. alkalisci.com [alkalisci.com]

- 13. fishersci.com [fishersci.com]

- 14. Ethyl 3-Cyclopropylpyrrole-2-carboxylate - Safety Data Sheet [chemicalbook.com]

The Strategic Intermediate: A Technical Guide to Ethyl 5-Cyclopropylisoxazole-3-carboxylate

CAS Number: 21080-81-9 | Molecular Formula: C₉H₁₁NO₃ | Molecular Weight: 181.19 g/mol

This technical guide provides an in-depth analysis of Ethyl 5-cyclopropylisoxazole-3-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug discovery and development. We will explore its synthesis, chemical properties, spectroscopic profile, and its significant applications as a strategic intermediate in the creation of high-value bioactive molecules.

Physicochemical and Spectroscopic Profile

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a pale yellow oil at room temperature.[1] Its unique structure, featuring a compact and strained cyclopropyl group coupled with the electron-withdrawing isoxazole ring, imparts distinct chemical properties that are highly valuable in molecular design.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [2] |

| Molecular Weight | 181.19 | [2] |

| Physical State | Yellow Oil | [1] |

| Boiling Point (Predicted) | 299.8 ± 28.0 °C at 760 Torr | N/A |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | N/A |

Spectroscopic Characterization

A comprehensive understanding of a molecule's structure is paramount. Below is a summary of the key spectroscopic data for Ethyl 5-cyclopropylisoxazole-3-carboxylate.

¹H NMR (600 MHz, CDCl₃) δ (ppm): [3]

-

6.30 (s, 1H): This singlet corresponds to the proton at the C4 position of the isoxazole ring. Its downfield shift is characteristic of a proton on an electron-deficient aromatic ring.

-

4.42 (q, J = 7.1 Hz, 2H): The quartet represents the methylene protons (-CH₂-) of the ethyl ester group, split by the adjacent methyl protons.

-

2.08 (tt, J = 8.5, 5.0 Hz, 1H): This multiplet is assigned to the methine proton (-CH-) of the cyclopropyl group.

-

1.40 (t, J = 7.1 Hz, 3H): The triplet corresponds to the methyl protons (-CH₃) of the ethyl ester group.

-

1.14–1.10 (m, 2H): These multiplets represent two of the methylene protons on the cyclopropyl ring.

-

1.03–0.97 (m, 2H): These multiplets are assigned to the other two methylene protons of the cyclopropyl ring.

¹³C NMR (151 MHz, CDCl₃) δ (ppm): [3]

-

176.8: Carbonyl carbon of the ester.

-

160.2: C3 carbon of the isoxazole ring, attached to the ester group.

-

156.5: C5 carbon of the isoxazole ring, attached to the cyclopropyl group.

-

99.3: C4 carbon of the isoxazole ring.

-

62.0: Methylene carbon (-CH₂-) of the ethyl ester.

-

14.2: Methyl carbon (-CH₃) of the ethyl ester.

-

8.8: Methine carbon (-CH-) of the cyclopropyl group.

-

8.1: Methylene carbons (-CH₂-) of the cyclopropyl group.

Synthesis and Reactivity

The synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate is a multi-step process that leverages fundamental organic reactions. The following protocol is a reliable method for its preparation.[1]

Synthetic Protocol

This synthesis involves a two-step process starting from commercially available reagents.

Step 1: Synthesis of Ethyl 4-cyclopropyl-2,4-dioxobutanoate

This initial step involves the reaction of a cyclopropyl methyl ketone with diethyl oxalate in the presence of a base.

Step 2: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate

The intermediate, ethyl 4-cyclopropyl-2,4-dioxobutanoate, is then cyclized with hydroxylamine hydrochloride to form the final isoxazole ring.[1]

Experimental Protocol: Synthesis of Ethyl 5-cyclopropylisoxazole-3-carboxylate [1]

Materials:

-

Ethyl 4-cyclopropyl-2,4-dioxobutanoate

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethanol

Procedure:

-

In a 10-L round-bottom flask, dissolve ethyl 4-cyclopropyl-2,4-dioxobutanoate (177 g) in ethanol (1.1 L).

-

Add hydroxylamine hydrochloride (200 g) to the solution.

-

Stir the resulting solution for 1 hour at 20-30°C.

-

Heat the reaction mixture to 80°C and stir for an additional hour.

-

Concentrate the mixture under vacuum to remove the solvent.

-

Purify the residue by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (1:10 v/v) as the eluent.

-

This process yields Ethyl 5-cyclopropylisoxazole-3-carboxylate as a yellow oil (143 g, 66.3% yield over two steps).

Key Reactivity: Hydrolysis to the Carboxylic Acid

A primary and highly useful reaction of Ethyl 5-cyclopropylisoxazole-3-carboxylate is its hydrolysis to the corresponding carboxylic acid, 5-cyclopropylisoxazole-3-carboxylic acid. This transformation is typically achieved under basic conditions and is a critical step in preparing this intermediate for further coupling reactions in drug discovery.[1][4]

Experimental Protocol: Synthesis of 5-Cyclopropylisoxazole-3-carboxylic Acid [1][4]

Materials:

-

Ethyl 5-cyclopropylisoxazole-3-carboxylate

-

Sodium hydroxide (NaOH)

-

Water

-

Methanol (optional)

-

Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction

Procedure:

-

In a suitable reaction vessel, dissolve Ethyl 5-cyclopropylisoxazole-3-carboxylate (e.g., 1.97 g, 10.9 mmol) in methanol (10 mL).

-

Add a solution of sodium hydroxide (e.g., 1.76 g, 44.0 mmol) in water (5 mL).

-

Stir the mixture at room temperature for approximately 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Concentrate the reaction mixture to remove the methanol.

-

Acidify the aqueous residue to a pH of 2 with 5% hydrochloric acid.

-

Extract the aqueous layer multiple times with dichloromethane (e.g., 6 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-cyclopropylisoxazole-3-carboxylic acid.

Applications in Drug Discovery and Agrochemicals

The true value of Ethyl 5-cyclopropylisoxazole-3-carboxylate lies in its role as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The cyclopropyl and isoxazole moieties are privileged structures in medicinal chemistry, often contributing to improved metabolic stability, binding affinity, and favorable pharmacokinetic properties.

Intermediate for SMYD Inhibitors

5-Cyclopropylisoxazole-3-carboxylic acid, derived from the title compound, is a key building block in the synthesis of inhibitors of SET and MYND domain-containing proteins (SMYDs), such as SMYD2. SMYD2 is a lysine methyltransferase that has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. The isoxazole carboxamide core serves as a crucial pharmacophore for interacting with the target protein.

Precursor for Nicotinic Acetylcholine Receptor Modulators

This strategic intermediate is also utilized in the development of positive allosteric modulators of the α7 nicotinic acetylcholine receptor (nAChR).[4] The α7 nAChR is a target for cognitive disorders, schizophrenia, and inflammation. The 5-cyclopropylisoxazole core is a key structural element in molecules designed to enhance the activity of the endogenous neurotransmitter, acetylcholine, at this receptor.

Foundation for Novel Herbicides

The 5-cyclopropylisoxazole scaffold has also found application in the agrochemical industry. Based on the structure of the commercial herbicide isoxaflutole, novel N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides have been designed and synthesized.[5] These compounds have shown potent herbicidal activity against various weed species. The isoxazole ring in these compounds can undergo opening in plants to form a diketonitrile derivative, which is the active inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone biosynthesis.[5]

Safety and Handling

Ethyl 5-cyclopropylisoxazole-3-carboxylate is classified as harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water. If ingested, seek medical attention.

Conclusion

Ethyl 5-cyclopropylisoxazole-3-carboxylate is a highly valuable and versatile intermediate in modern chemical synthesis. Its straightforward preparation and the strategic placement of reactive functional groups make it an ideal starting material for the synthesis of a diverse range of bioactive molecules with applications in both medicine and agriculture. The unique combination of the cyclopropyl and isoxazole moieties provides a robust scaffold for the development of novel therapeutics and crop protection agents. This guide provides the foundational knowledge for researchers to effectively utilize this important chemical entity in their scientific endeavors.

References

-

Supplemental Materials and Methods: - ResearchGate. Available from: [Link]

-

Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists - PMC - PubMed Central. Available from: [Link]

-

Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes - American Chemical Society. Available from: [Link]

-

21080-80-8 | Ethyl 4-cyclopropyl-2,4-dioxobutanoate | Aliphatic Cyclic Hydrocarbons. Available from: [Link]

- AU2017382360A1 - Compounds, compositions and methods of use - Google Patents.

- US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents.

-

Ethyl 5-(2-Chloro-4-fluorophenyl)isoxazole-3-carboxylate ... Available from: [Link]

- WO2015036560A1 - Heterocyclic substituted trifluoromethyl pyrimidinones and use thereof - Google Patents.

-

Isoxazole Carboxamides as Irreversible SMYD Inhibitors. Патент № US 20190241529 МПК C07D261/18 - Московский инновационный кластер. Available from: [Link]

-

Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate - ResearchGate. Available from: [Link]

-

5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester - MDPI. Available from: [Link]

-

4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

-

5-cyclopropyl-isoxazole-3-carboxylic acid methyl ester [ 887360-91-0 ]. Available from: [Link]

-

5-CYCLOPROPYLISOXAZOLE-3-CARBOXYLIC ACI& Ten Chongqing Chemdad Co. Available from: [Link]

-

CAS 21080-81-9 | Ethyl 5-cyclopropylisoxazole-3-carboxylate | MFCD11217157. Available from: [Link]

-

Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed. Available from: [Link]

- WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents.

-

Biological Activities of Natural Products III - PMC - NIH. Available from: [Link]

-

Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius - PubMed. Available from: [Link]

-

Bioactive compound and their biological activity - ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20030236287A1 - Positive allosteric modulators of the nicotinic acetylcholine receptor - Google Patents [patents.google.com]

- 5. Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Isoxazole Scaffold as a Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide to the Core Mechanisms of Action of Isoxazole Derivatives

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in the landscape of drug discovery.[1][2] Its unique electronic properties and structural versatility allow it to engage in a wide array of non-covalent interactions with biological targets, making it a cornerstone for the development of novel therapeutics.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][3][4][5]

This guide, designed for researchers, scientists, and drug development professionals, moves beyond a mere catalog of activities. As a Senior Application Scientist, my objective is to provide a detailed exposition of the core mechanisms of action underpinning the therapeutic potential of this chemical class. We will explore the intricate signaling pathways, molecular targets, and the causal logic behind the experimental methodologies used to validate these interactions.

Part 1: Anticancer Mechanisms of Action: A Multi-Pronged Assault on Malignancy

The anticancer potential of isoxazole derivatives stems from their ability to interfere with multiple, often interconnected, pathways crucial for tumor growth, proliferation, and survival.[6] This multifaceted approach is key to overcoming the resistance and toxicity issues that plague many existing cancer therapies.[7][8]

Induction of Apoptosis: The Primary Execution Pathway

A predominant mechanism by which isoxazole compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death.[7][9][10] This is not a single event but a cascade of precisely regulated molecular steps that dismantle the cancer cell from within.

-

Inhibition of Heat Shock Protein 90 (HSP90): Cancer cells are highly dependent on chaperone proteins like HSP90 to maintain the stability and function of numerous oncogenic proteins.[9] Certain isoxazole derivatives, such as NVP-AUY922, function as potent HSP90 inhibitors.[11] By binding to the ATP-binding pocket of HSP90, they prevent its chaperone function, leading to the degradation of client proteins involved in cell growth and survival, thereby triggering apoptosis.[9][11]

-

Modulation of the Bcl-2 Protein Family: The fate of a cell—whether it lives or dies—is often determined by the delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Many isoxazole derivatives have been shown to disrupt this balance by increasing the expression of Bax and decreasing the expression of Bcl-2.[6][12] This shift in the Bax/Bcl-2 ratio permeabilizes the mitochondrial membrane, releasing cytochrome c and initiating the caspase cascade.[6][13]

-

Activation of Caspases: The aforementioned pathways ultimately converge on the activation of a family of proteases known as caspases. Isoxazole-induced apoptosis is characterized by a significant increase in the activity of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), which are responsible for the systematic breakdown of cellular components.[12][13]

-

Suppression of NF-κB Signaling: The transcription factor NF-κB is a key promoter of cell survival and inflammation in many cancers. Some isoxazole derivatives can suppress its activity, tipping the scales toward apoptosis.[6][14]

Targeted Enzyme Inhibition: Disrupting the Engine of Cancer Proliferation

Isoxazoles serve as a versatile scaffold for designing potent and selective inhibitors of enzymes that are pathologically overactive in cancer.

-

Protein Kinase Inhibition:

-

EGFR & VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are critical tyrosine kinases that drive tumor growth and angiogenesis, respectively.[12][15] Novel isoxazole derivatives have been developed as potent inhibitors of these kinases, showing IC50 values in the nanomolar range.[12] By blocking the ATP-binding site, these compounds halt the downstream signaling responsible for cell proliferation and the formation of new blood vessels that supply the tumor.[12][15]

-

Other Kinases: The inhibitory activity of isoxazoles extends to other kinases like Casein Kinase 1 (CK1) and TRAF2- and NCK-interacting kinase (TNIK), which are involved in pathways like Wnt signaling, further highlighting their broad applicability.[1][16]

-

-

Topoisomerase Inhibition: Topoisomerases are essential for resolving DNA topological stress during replication. Their inhibition by isoxazole derivatives leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death.[7][8]

-

HDAC and Aromatase Inhibition: Other enzymatic targets include histone deacetylases (HDACs) and aromatase. HDAC inhibition alters gene expression to suppress tumor growth, while aromatase inhibition is a key strategy in treating hormone-receptor-positive breast cancer.[7][8]

Disruption of Microtubule Dynamics

The cellular cytoskeleton, particularly the microtubule network, is essential for cell division. Some isoxazole compounds interfere with tubulin polymerization, the building block of microtubules.[7][11] This disruption prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle and subsequently undergo apoptosis.[12][17]

| Compound/Derivative Class | Target | In Vitro Activity (IC50) | Cell Line(s) | Reference(s) |

| Compound 25a (Isoxazole-based) | EGFR-TK | 0.054 µM | - | [12] |

| Compound 25a (Isoxazole-based) | VEGFR-2 | 0.08 µM | - | [12] |

| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.22 µM | A549 (Lung) | [18] |

| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.26 µM | HepG2 (Liver) | [18] |

| 4-phenoxy-phenyl isoxazole (6l) | Acetyl-CoA Carboxylase | 0.21 µM | MDA-MB-231 (Breast) | [18] |

| Isoxazole-piperazine hybrids | - | Induces ROS generation | Hepatocellular carcinoma | [19] |

This protocol is a cornerstone for quantifying apoptosis induced by a test compound. The choice of Annexin V is based on its high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.

-

Cell Culture and Treatment: Plate cancer cells (e.g., K562, T98G) at a density of 1 x 10^5 cells/mL in a 6-well plate.[9][19] Allow cells to adhere overnight. Treat cells with various concentrations of the isoxazole derivative and a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).[9]

-

Cell Harvesting: Gently collect both adherent and floating cells by trypsinization and centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS) to remove residual media and serum.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark. This allows for optimal binding of Annexin V to PS and PI to nuclear DNA.

-

Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze the cells immediately using a flow cytometer.

-

Data Interpretation:

Caption: Key signaling pathways targeted by anticancer isoxazole derivatives.

Part 2: Anti-inflammatory Mechanisms of Action: Quenching the Fire of Inflammation

Chronic inflammation is a driver of numerous diseases, from arthritis to cancer. Isoxazole derivatives, most notably the COX-2 inhibitor class of drugs, are powerful anti-inflammatory agents.[4][20]

Inhibition of Cyclooxygenase (COX) Enzymes

The primary mechanism for the anti-inflammatory effects of many isoxazoles is the inhibition of cyclooxygenase (COX) enzymes.[21]

-

COX-1 vs. COX-2: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][22] The COX-1 isoform is constitutively expressed and plays a role in homeostatic functions like protecting the gastric mucosa. In contrast, the COX-2 isoform is induced at sites of inflammation.[21][22]

-

Selective COX-2 Inhibition: Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 and COX-2, leading to gastrointestinal side effects.[22] The development of isoxazole-based selective COX-2 inhibitors, such as Valdecoxib and Parecoxib, was a major therapeutic advance.[1][4] By selectively targeting COX-2, these drugs reduce inflammation with a lower risk of gastric ulcers.[1][22] Numerous studies have identified novel isoxazole derivatives with high potency and selectivity for COX-2 over COX-1.[23][24]

Lipoxygenase (LOX) Inhibition and Cytokine Modulation

The anti-inflammatory profile of isoxazoles is not limited to COX inhibition.

-

LOX Inhibition: Some derivatives also inhibit 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[4][25] This dual inhibition of both COX and LOX pathways provides a broader anti-inflammatory effect.[25]

-

Cytokine Suppression: Certain isoxazole compounds can significantly inhibit the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in response to inflammatory stimuli like lipopolysaccharide (LPS).[4][20] This action is often linked to the modulation of the NF-κB signaling pathway.[14]

| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference(s) |

| Compound A13 | 64 nM | 13 nM | 4.63 | [22] |

| Compound C6 | >10 µM | 0.55 µM | >18 | [23][24] |

| Compound C5 | >10 µM | 0.85 µM | >11 | [23][24] |

| Compound C3 | >10 µM | 0.93 µM | >10 | [23][24] |

| Mofezolac | 7.9 nM | >50,000 nM | ~0.00016 | [26] |

This fluorometric assay is a reliable method to determine the potency and selectivity of an inhibitor. It measures the peroxidase component of the COX enzyme, which uses a probe (e.g., ADHP) to generate a fluorescent product.

-

Reagent Preparation: Prepare assay buffer, heme, and human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions. Prepare a stock solution of the isoxazole test compound in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer. Add the test compound at various concentrations. Add the respective enzyme (COX-1 or COX-2) to the wells.

-

Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add arachidonic acid to all wells to initiate the cyclooxygenase reaction.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (excitation ~535 nm, emission ~590 nm) every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—using non-linear regression analysis.[22][23]

Caption: Inhibition of the arachidonic acid cascade by isoxazole derivatives.

Part 3: Antimicrobial Mechanisms of Action: A Versatile Platform Against Pathogens

Isoxazole derivatives possess a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][27] The isoxazole ring is a key component of several FDA-approved antibiotics, including cloxacillin and dicloxacillin.[26]

Core Antibacterial Mechanisms

While the precise mechanism can vary, isoxazole derivatives generally function as either bacteriostatic agents (inhibiting growth) or bactericidal agents (killing bacteria).[28] Key targets include fundamental cellular processes:

-

Inhibition of Cell Wall Synthesis: The bacterial cell wall is a unique and essential structure, making it an excellent target for antibiotics. Like the β-lactam antibiotics they are often part of, isoxazole-containing drugs can inhibit the enzymes responsible for peptidoglycan synthesis, leading to a weakened cell wall and lysis.[28]

-

Inhibition of Protein Synthesis: Targeting the bacterial ribosome to halt protein synthesis is another common mechanism that leads to a bacteriostatic effect.[28]

-

Disruption of Metabolic Pathways: Isoxazoles can interfere with essential bacterial metabolic pathways, depriving the pathogen of necessary nutrients and energy for growth and replication.[28]

The effectiveness of these compounds is often enhanced by specific substitutions on the phenyl rings of the isoxazole scaffold, with electron-withdrawing groups like nitro and chlorine frequently increasing potency.[3]

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of a drug that prevents visible growth of a microorganism.

-

Preparation: Prepare a two-fold serial dilution of the isoxazole compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., to 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[27][29] This can be assessed visually or by using a plate reader.

Caption: Standard experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Part 4: Neuroprotective & Neuromodulatory Mechanisms of Action

Beyond their cytotoxic and anti-inflammatory roles, isoxazole derivatives are emerging as potent modulators of the central nervous system, with therapeutic potential for neurodegenerative diseases and pain.[10]

Monoamine Oxidase B (MAO-B) Inhibition

-

Targeting Parkinson's Disease: Monoamine oxidase B (MAO-B) is a key enzyme responsible for the degradation of dopamine in the brain.[30] The progressive loss of dopaminergic neurons is a hallmark of Parkinson's disease. By selectively and reversibly inhibiting MAO-B, isoxazole derivatives can increase the synaptic concentration of dopamine, thereby alleviating motor symptoms.[31][32] Several studies have reported novel isoxazole carbohydrazides as potent and selective MAO-B inhibitors with neuroprotective effects in animal models of Parkinson's.[32][33]

Modulation of Glutamate and Acetylcholine Receptors

-

AMPA Receptor Modulation: The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a subtype of ionotropic glutamate receptor critical for fast synaptic transmission.[34] Isoxazole-4-carboxamide derivatives have been shown to be potent modulators of AMPA receptor activity.[35] This modulation is significant for controlling nociceptive transmission and inflammatory pain, offering a non-opioid pathway for analgesia.[35]

-

nAChR Agonism: Derivatives such as ABT-418 are potent agonists of neuronal nicotinic acetylcholine receptors (nAChRs).[1] This mechanism is being explored for its potential cognitive-enhancing and neuroprotective effects in conditions like Alzheimer's disease and ADHD.[1]

| Compound/Derivative | Target | In Vitro Activity | Potential Application | Reference(s) |

| Phenylisoxazole carbohydrazide (6c) | MAO-B | Potent inhibition (nM-µM range) | Parkinson's Disease | [32] |

| Isoxazole carbohydrazide (5d, 5g) | MAO-B | Reversible, competitive inhibition | Parkinson's Disease | [31][33] |

| ABT-418 | α4β2 nAChR | Ki = 1 nM | Alzheimer's, ADHD | [1] |

| Isoxazole-4-carboxamides | AMPA Receptors | Potent inhibition | Chronic Pain | [35] |

This assay measures the ability of a compound to inhibit the activity of the MAO-B enzyme, often using a fluorometric method.

-

Reagent Preparation: Reconstitute recombinant human MAO-B enzyme. Prepare a substrate solution (e.g., p-tyramine) and a detection reagent like Amplex Red, which reacts with H₂O₂ (a byproduct of the MAO reaction) in the presence of horseradish peroxidase (HRP) to produce the fluorescent resorufin.

-

Reaction Setup: In a 96-well black plate, add buffer, HRP, and the Amplex Red working solution.

-

Inhibitor Addition: Add the isoxazole test compound at various concentrations. Include a known inhibitor (e.g., selegiline) as a positive control and a no-inhibitor control.

-

Enzyme Addition: Add the MAO-B enzyme to all wells except for a no-enzyme control. Incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add the MAO substrate (p-tyramine) to all wells to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity (excitation ~535 nm, emission ~590 nm) over time.

-

Data Analysis: Calculate the reaction rate and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.[32]

Caption: Isoxazole derivatives inhibit MAO-B, increasing dopamine availability in the synapse.

Conclusion

The isoxazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives employ a sophisticated and diverse array of mechanisms to combat human disease. From inducing programmed cell death in cancer cells and selectively quenching inflammatory pathways to modulating critical neurotransmitter systems, isoxazoles act with precision at the molecular level. The continued exploration of this versatile core, guided by a deep understanding of its mechanisms of action, promises to yield a new generation of safer and more effective therapies for the world's most challenging diseases.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL RESEARCH AND APPLICATIONS. [Link]

-

Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. [Link]

-

Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (n.d.). ChEMBL. [Link]

-

Gambari, R., Breve, N., Sestili, P., Spisani, S., & Fabbri, E. (2015). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Reports, 34(3), 1513-1520. [Link]

-

Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Al-Warhi, T., Sabt, A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity, 27(2), 739-755. [Link]

-

Khan, I., Ali, A., Iftikhar, S., & Al-Otaibi, T. M. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30209-30224. [Link]

-

Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

-

Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). (n.d.). ResearchGate. [Link]

-

Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

-

Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (n.d.). BioKB. [Link]

-

A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). Scilit. [Link]

-

Zimecki, M., Artym, J., & Kocięba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). [No Source Name Available]. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. [Link]

-

Mączyński, M., Sadowski, R., & Zimecki, M. (2019). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules, 24(16), 2947. [Link]

-

Vashisht, D., Kumar, P., & Singh, P. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. (2024). MDPI. [Link]

-

Agrawal, A., Kumar, M., & Kumar, P. (2019). Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. Bioorganic & Medicinal Chemistry, 27(6), 1121-1131. [Link]

-

Mali, D., Wadhwani, B. D., Nunia, V., Joshi, K., Nair, R., Kumar, T., & Khandelwal, P. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389140. [Link]

-

Effects of synthetic isoxazole derivatives on apoptosis of T98G cells.... (n.d.). ResearchGate. [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2023). Oriental Journal of Chemistry. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2022). PMC. [Link]

-

Novel isoxazole derivatives as potential antiparkinson agents: synthesis, evaluation of monoamine oxidase inhibitory activity and docking studies. (n.d.). ResearchGate. [Link]

-

Zimecki, M., Artym, J., & Kocięba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691. [Link]

-

The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Ali, A., Shah, S. A. A., Ullah, H., & Khan, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1222047. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). [No Source Name Available]. [Link]

-

The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). PMC. [Link]

-

Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. (2024). PMC. [Link]

-

Warda, E. T., Shehata, I. A., El-Ashmawy, M. B., & El-Gohary, N. S. (2020). New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. Bioorganic & Medicinal Chemistry, 28(21), 115674. [Link]

-

Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents. (n.d.). ResearchGate. [Link]

-

Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives. (2024). PMC. [Link]

-

Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Scholars Research Library. [Link]

-

Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica. [Link]

-

Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. (2022). PubMed. [Link]

-

Yasuda, N., Iwagami, H., & Sasaki, Y. (1983). Synthesis and antibacterial activity of triazole and isoxazole derivatives of ampicillin. The Journal of Antibiotics, 36(11), 1516-1524. [Link]

-

Synthesis of isoxazole carbohydrazides 5a-j. (n.d.). ResearchGate. [Link]

-

Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine. [Link]

-

Isoxazole ionotropic glutamate neurotransmitters. (2007). PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scilit.com [scilit.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. espublisher.com [espublisher.com]

- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 9. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 12. New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting apoptosis; design, synthesis and biological evaluation of new benzoxazole and thiazole based derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. orientjchem.org [orientjchem.org]

- 22. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 24. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 28. ijrrjournal.com [ijrrjournal.com]

- 29. derpharmachemica.com [derpharmachemica.com]

- 30. researchgate.net [researchgate.net]

- 31. BioKB - Publication [biokb.lcsb.uni.lu]

- 32. Synthesis, monoamine oxidase inhibitory activity and computational study of novel isoxazole derivatives as potential antiparkinson agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Isoxazole ionotropic glutamate neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. mdpi.com [mdpi.com]

Mastering the Ring: A Senior Application Scientist's Guide to Isoxazole Synthesis

Introduction: In the landscape of medicinal chemistry and drug development, the isoxazole ring is a privileged scaffold. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in a multitude of commercially available drugs, valued for its diverse biological activities including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4][5] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile building block in the design of novel therapeutics.[2][6] This guide provides an in-depth exploration of the core synthetic strategies for constructing the isoxazole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of each method, providing a causal understanding of experimental choices to empower rational design and optimization in the laboratory.

Part 1: The Workhorse - 1,3-Dipolar Cycloaddition of Nitrile Oxides

The most broadly researched and powerful method for isoxazole synthesis is the [3+2] Huisgen cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[1][7][8] This reaction is prized for its efficiency and modularity, allowing for the construction of a wide array of substituted isoxazoles. The generally accepted mechanism is a concerted pericyclic reaction, ensuring high stereospecificity.[1][9]

The Critical Intermediate: In Situ Generation of Nitrile Oxides

A key challenge in this methodology is the inherent instability of nitrile oxides. Consequently, they are almost always generated in situ from stable precursors. The choice of precursor and generation method is critical and depends on the desired substrate scope and reaction conditions.

1.1.1. Dehydrohalogenation of Hydroximoyl Chlorides

This classical method involves the base-mediated elimination of HCl from a hydroximoyl chloride. The precursors are typically synthesized by chlorination of aldoximes using reagents like N-chlorosuccinimide (NCS).[10][11]

-

Causality: The use of a base, such as triethylamine (TEA), is essential to abstract the acidic proton of the hydroxyl group, initiating the elimination of the chloride and forming the nitrile oxide. The choice of a non-nucleophilic base is crucial to avoid side reactions with the hydroximoyl chloride.

Caption: Generation of nitrile oxide from an aldoxime precursor.

Experimental Protocol: Synthesis of Sinomenine Isoxazole Derivatives via 1,3-Dipolar Cycloaddition [10]

-

Aldoxime Formation: An aromatic aldehyde is treated with hydroxylamine hydrochloride and sodium carbonate solution to form the corresponding aldehyde oxime.

-

Hydroximoyl Chloride Synthesis: The aldehyde oxime is then reacted with N-chlorosuccinimide (NCS) to afford the aryl hydroximoyl chloride.

-

In Situ Nitrile Oxide Generation and Cycloaddition: The hydroximoyl chloride is dissolved in DMF, and triethylamine (TEA) is added dropwise. The in situ generated nitrile oxide then reacts with an alkynyl-functionalized sinomenine derivative to yield the final isoxazole product.

1.1.2. Oxidation of Aldoximes

Direct oxidation of aldoximes offers a more streamlined approach, avoiding the isolation of the hydroximoyl chloride intermediate. A variety of oxidizing agents have been employed, with hypervalent iodine reagents and sodium hypochlorite being common choices.[12][13]

-

Causality: The oxidant facilitates the removal of two hydrogen atoms from the aldoxime, directly forming the nitrile oxide. Milder oxidants are often preferred to prevent over-oxidation or degradation of sensitive functional groups in the substrate. The use of hypervalent iodine reagents, for example, allows for rapid and high-yielding reactions under mild conditions, making it suitable for complex molecules like nucleoside and peptide conjugates.[14]

Caption: Direct oxidation of aldoximes to nitrile oxides.

Experimental Protocol: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles Using a Hypervalent Iodine Reagent [13]

-

Reaction Setup: To a solution of the aldoxime (0.5 mmol) and the terminal alkyne (0.6 mmol) in a suitable solvent, add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (0.75 mmol).

-

Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Workup and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by flash chromatography on silica gel to afford the 3,5-disubstituted isoxazole.

1.1.3. Dehydration of Primary Nitroalkanes

The dehydration of primary nitroalkanes provides another route to nitrile oxides. This method is particularly useful for constructing carbocycle-fused isoxazole derivatives through intramolecular cycloadditions.[12]

-

Causality: Reagents like phenyl isocyanate or the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) act as dehydrating agents, facilitating the elimination of a water molecule from the nitroalkane to form the nitrile oxide intermediate.[12]

The Cycloaddition Step: Regioselectivity and Catalysis

The reaction of the in situ generated nitrile oxide with a dipolarophile, typically a terminal alkyne, leads to the formation of the isoxazole ring. A significant consideration in this step is regioselectivity. For terminal alkynes, the reaction generally yields 3,5-disubstituted isoxazoles due to steric and electronic factors.[15] However, the regiochemical outcome can be influenced by the choice of catalyst.

-

Metal-Free Approaches: Many 1,3-dipolar cycloadditions proceed efficiently without a metal catalyst, especially with electron-deficient alkynes.[1] These methods are advantageous for their simplicity and avoidance of metal contamination.[9]

-

Copper and Ruthenium Catalysis: Copper(I) and Ruthenium(II) catalysts have been employed to promote the cycloaddition, often leading to improved yields and regioselectivity.[1][16] For instance, copper-catalyzed cycloadditions provide reliable access to 3,4-disubstituted isoxazoles.[17]

Caption: Concerted [3+2] cycloaddition of a nitrile oxide and a terminal alkyne.

Part 2: The Classical Approach - Condensation Reactions

While cycloaddition methods are dominant, classical condensation reactions remain a valuable and straightforward strategy for isoxazole synthesis, particularly when the requisite dicarbonyl precursors are readily available.

From 1,3-Dicarbonyl Compounds

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a fundamental method for preparing isoxazoles.[13][18]

-

Causality: The reaction proceeds through a two-step mechanism. First, the more reactive carbonyl group (often a ketone) condenses with the amino group of hydroxylamine to form an oxime intermediate. Subsequently, the hydroxyl group of the oxime attacks the second carbonyl group, leading to cyclization. Dehydration of the cyclic intermediate then furnishes the aromatic isoxazole ring.[18]

Caption: Condensation of a 1,3-dicarbonyl with hydroxylamine.

Experimental Protocol: Synthesis of an Isoxazole Derivative from a β-Diketone [19]

-

Reaction Setup: A β-diketone derivative is dissolved in pyridine.

-

Addition of Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) is added to the solution.

-

Reaction and Isolation: The mixture is allowed to react. The product is isolated by washing with 15% glacial acetic acid.

-

Purification: The crude product is recrystallized from 95% ethanol to yield the pure isoxazole derivative.

From α,β-Unsaturated Ketones (Chalcones)

The reaction of α,β-unsaturated ketones, such as chalcones, with hydroxylamine provides another versatile route to isoxazoles (or the corresponding dihydroisoxazoles, known as isoxazolines).[20][21]

-

Causality: This reaction typically involves a nucleophilic addition of hydroxylamine to the β-carbon of the unsaturated system, followed by cyclization and dehydration to form the isoxazole ring. The reaction conditions can be tuned to favor the formation of either the isoxazole or the isoxazoline.

Experimental Protocol: Synthesis of Isoxazoles from Chalcones [20]

-

Reaction Setup: A mixture of the chalcone (10 mmol) and hydroxylamine hydrochloride (15 mmol) in ethanol (30 mL) is prepared.

-

Base Addition: 40% KOH (5 mL) is added to the mixture.

-

Reflux: The reaction mixture is refluxed for 12 hours.

-

Workup: After cooling, the mixture is poured into crushed ice and extracted with diethyl ether.

-

Purification: The solvent is evaporated, and the crude product is purified by column chromatography to yield the isoxazole.

Part 3: Modern and Green Synthetic Approaches

In line with the principles of sustainable chemistry, recent efforts have focused on developing more environmentally friendly methods for isoxazole synthesis.

Ultrasound-Assisted Synthesis

The use of ultrasonic irradiation has been shown to accelerate reaction rates, improve yields, and reduce energy consumption in isoxazole synthesis.[22][23] This technique has been successfully applied to both condensation and multicomponent reactions.[9][22]

-

Causality: Ultrasound promotes the formation and collapse of microscopic bubbles in the reaction medium (acoustic cavitation). This process generates localized hot spots with high temperatures and pressures, which can significantly enhance reaction kinetics.

Multicomponent Reactions (MCRs)